

comparative analysis of "21,23-Dihydro-23-hydroxy-21-oxozapoterin" synthesis routes

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Compound of Interest

21,23-Dihydro-23-hydroxy-21oxozapoterin

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A Comparative Analysis of Synthetic Routes to Complex Limonoids

Introduction

The initial focus of this guide was a comparative analysis of synthesis routes for "21,23-Dihydro-23-hydroxy-21-oxozapoterin." However, a thorough literature search revealed no published synthetic routes for this specific compound. Further investigation into the closely related natural product, zapoterin, also yielded no reported total syntheses, with the existing literature focused on its isolation from natural sources such as Clausena emarginata and Casimiroa edulis. Zapoterin is classified as a limonoid, a class of structurally complex and highly oxidized tetranortriterpenoids known for their diverse biological activities.

Given the absence of direct synthetic information for the target molecules, this guide has been broadened to provide a comparative analysis of the total synthesis of three representative and challenging limonoids: Azadirachtin, Nimbolide, and Xylogranatopyridine B. This comparison will offer valuable insights into the strategic approaches required to assemble such intricate molecular architectures, which will be of significant interest to researchers, scientists, and drug development professionals working in the field of natural product synthesis.

Comparative Overview of Limonoid Total Syntheses

The total synthesis of limonoids presents a formidable challenge to synthetic chemists due to their dense oxygenation, numerous stereocenters, and complex polycyclic frameworks. The







three syntheses discussed here—Ley's landmark synthesis of Azadirachtin, a recent convergent synthesis of Nimbolide, and Newhouse's efficient synthesis of Xylogranatopyridine B—showcase a range of strategies and highlight the evolution of synthetic methodology over time.



| Feature | Total Synthesis of Azadirachtin (Ley Group) | Total Synthesis of Nimbolide (Qin Group) | Total Synthesis of Xylogranatopyridin e B (Newhouse Group) |
|----------------------------|--|---|--|
| Overall Strategy | Convergent approach coupling a complex decalin fragment with a pyran-derived fragment. | Convergent synthesis involving the latestage coupling of two key fragments followed by radical cyclization. | Convergent approach featuring a late-stage fragment coupling to construct the central pyridine ring. |
| Longest Linear Sequence | ~48 steps | Not explicitly stated, but significantly shorter than Azadirachtin. | 11 steps from commercially available dihydrocarvone. |
| Overall Yield | ~0.00015%[1][2] | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |
| Key Transformations | - Intramolecular Diels- Alder- Claisen rearrangement- Radical cyclization | - Sulfonyl hydrazone- mediated etherification- Regioselective 5-exo- trig radical cyclization | - Palladium-catalyzed oxidative enone β- stannylation- Modified Liebeskind pyridine synthesis |
| Starting Materials | β-D-galactose pentaacetate and other relatively simple starting materials. | Dehydroabietic acid (for one of the key fragments). | Dihydrocarvone. |
| Key Challenges | Extreme structural complexity with 16 stereocenters and dense functionality.[3] | Construction of the C- seco limonoid core and the fused tetrahydrofuran ring. | Formation of the unique tetrasubstituted pyridine core. |

Synthetic Route Visualizations

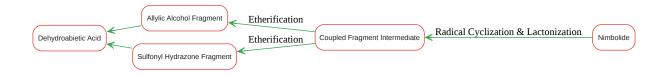


The following diagrams illustrate the retrosynthetic analyses of the three discussed limonoid total syntheses.



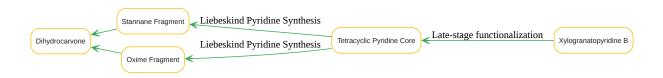
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Caption: Retrosynthetic analysis of the Ley group's Azadirachtin synthesis.



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Caption: Retrosynthetic analysis of a convergent Nimbolide synthesis.



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Caption: Retrosynthetic analysis of the Newhouse group's Xylogranatopyridine B synthesis.

Experimental Protocols for Key Transformations

The following are representative experimental protocols for key reactions in the discussed syntheses, based on the information available in the provided search results. These are intended to be illustrative of the procedures that would be found in the full publications.



Ley's Synthesis of Azadirachtin: Claisen Rearrangement to form the C8-C14 Bond

A propargylic enol ether, derived from the coupling of the decalin and pyran fragments, is subjected to a Claisen rearrangement to stereoselectively form the crucial C8-C14 bond.

Procedure: To a solution of the propargylic enol ether in an appropriate solvent (e.g., toluene), a gold(I) catalyst or a Brønsted acid is added. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the allene product. The stereoselectivity of this reaction is critical for the success of the subsequent radical cyclization.[1]

Qin's Synthesis of Nimbolide: Sulfonyl Hydrazone-Mediated Etherification

This key fragment coupling step unites the two main building blocks of the nimbolide core.

Procedure: To a solution of the allylic alcohol fragment and the sulfonyl hydrazone fragment in a suitable solvent (e.g., THF or DME), a base (e.g., NaH or KHMDS) is added at a low temperature (e.g., 0 °C to -78 °C). The reaction mixture is stirred for a specified period to facilitate the etherification. The reaction is then quenched with a proton source (e.g., saturated aqueous NH4Cl) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.[4][5][6]

Newhouse's Synthesis of Xylogranatopyridine B: Palladium-Catalyzed Oxidative Enone β-Stannylation

This novel method was developed to efficiently synthesize a key stannane fragment required for the final pyridine ring formation.

Procedure: To a solution of the enone starting material in a suitable solvent (e.g., THF), a stannylcuprate reagent, generated in situ from Bu3SnLi and a copper(I) salt, is added at low temperature. The resulting enolate is then treated with an allyl-palladium catalyst (e.g., [Pd(allyl)Cl]2) and an oxidant (e.g., diethyl allyl phosphate). The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the



product is isolated and purified by column chromatography to afford the β -stannyl enone.[7][8]

Conclusion

The total syntheses of Azadirachtin, Nimbolide, and Xylogranatopyridine B represent remarkable achievements in organic chemistry. The comparison of these routes reveals a clear trend towards more convergent and efficient strategies in modern natural product synthesis. While the synthesis of Azadirachtin stands as a testament to the perseverance and ingenuity required to conquer immense molecular complexity, the more recent syntheses of Nimbolide and Xylogranatopyridine B demonstrate the power of developing new methodologies to streamline the construction of complex natural products. These endeavors not only provide access to these biologically important molecules for further study but also drive the innovation of new synthetic methods that benefit the broader chemical community.

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